molecular formula C15H13ClO6S B2542744 3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid CAS No. 1051154-52-9

3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid

Cat. No.: B2542744
CAS No.: 1051154-52-9
M. Wt: 356.77
InChI Key: VJTRODKIESAUQM-UHFFFAOYSA-N
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Description

“3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid” is an organic compound. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The compound also has a phenylsulfonyl group, which is often used in organic synthesis due to its stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzoic acid part), an ethoxy group (-OCH2CH3), a chloro group (-Cl), and a phenylsulfonyl group (-SO2Ph). The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the benzoic acid part could react with bases to form salts, or with alcohols to form esters . The phenylsulfonyl group could potentially be used as a protecting group in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Pd(II)-Catalysed Meta-C–H Functionalizations of Benzoic Acid Derivatives

A study highlights the selective C–H bond functionalization of benzoic acids, providing tools for organic synthesis. It introduces a protocol for meta-C–H olefination of benzoic acid derivatives, showcasing the versatility of such compounds in organic synthesis (Shangda Li et al., 2016).

Transformation Mechanism of Benzophenone-4 in Chlorination Disinfection

Research on the UV-filter BP-4, an environmental contaminant, discloses the transformation products in chlorine-promoted disinfection, underlining the environmental impact and degradation pathways of related benzoic acid derivatives (Ming Xiao et al., 2013).

Luminescent Complexes of Aromatic Carboxylic Acid-Functionalized Polysulfone

This study focuses on the synthesis and photoluminescence properties of aromatic carboxylic acid-functionalized polysulfone complexes, indicating the potential of benzoic acid derivatives in developing advanced luminescent materials (Baojiao Gao et al., 2014).

Oxygen Transfer Reactions with High Valent Oxoruthenium Compounds

Investigates the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing oxidants by their reaction mechanisms and highlighting the chemical reactivity of similar structures in oxidation reactions (S. Lai et al., 2002).

Novel N-Substituted-5-Phenyl-1H-Pyrazole-4-Ethyl Carboxylates as Potential NLO Materials

This research synthesized and studied the optical nonlinearity of a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating the chemical's potential in optical limiting applications, highlighting the versatility of benzoic acid derivatives in material science (B. Chandrakantha et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, the mechanism could involve interaction with biological receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling “3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid” would require appropriate safety measures. This could include using personal protective equipment and ensuring good ventilation .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as pharmaceuticals, organic synthesis, or materials science .

Properties

IUPAC Name

4-(benzenesulfonyloxy)-3-chloro-5-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO6S/c1-2-21-13-9-10(15(17)18)8-12(16)14(13)22-23(19,20)11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTRODKIESAUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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